molecular formula C17H19N5O3S B14933671 N-[2-(4-methoxyphenoxy)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

N-[2-(4-methoxyphenoxy)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Cat. No.: B14933671
M. Wt: 373.4 g/mol
InChI Key: CDIASWZPHNYREV-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXYPHENOXY)ETHYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenoxy group, a tetraazole ring, and a thiophene carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHOXYPHENOXY)ETHYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the synthesis of the methoxyphenoxyethyl group, followed by the introduction of the tetraazole ring and the thiophene carboxamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHOXYPHENOXY)ETHYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like acetonitrile or dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-METHOXYPHENOXY)ETHYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXYPHENOXY)ETHYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy group may facilitate binding to specific sites, while the tetraazole ring and thiophene carboxamide group contribute to the compound’s overall stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 2-Methoxyphenyl isocyanate

Uniqueness

N-[2-(4-METHOXYPHENOXY)ETHYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C17H19N5O3S/c1-11-12(2)26-17(22-10-19-20-21-22)15(11)16(23)18-8-9-25-14-6-4-13(24-3)5-7-14/h4-7,10H,8-9H2,1-3H3,(H,18,23)

InChI Key

CDIASWZPHNYREV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCOC2=CC=C(C=C2)OC)N3C=NN=N3)C

Origin of Product

United States

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